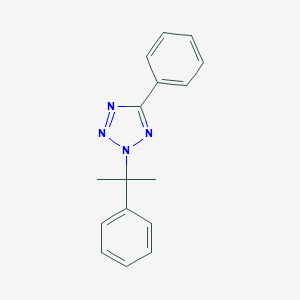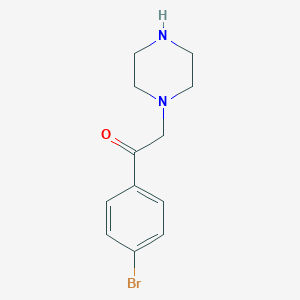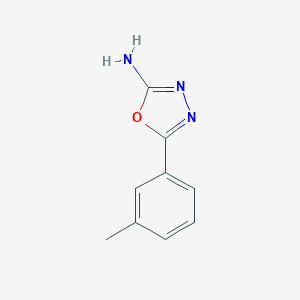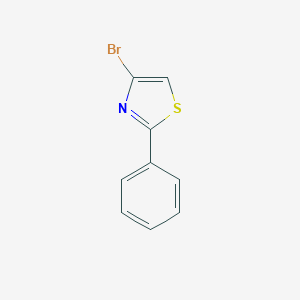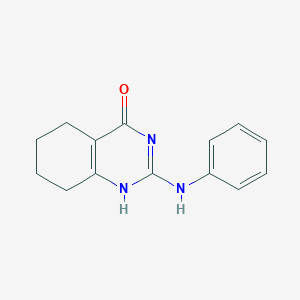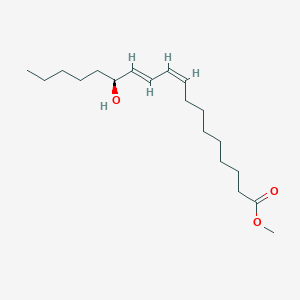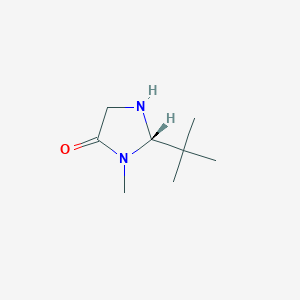
(S)-2-tert-butyl-3-methylimidazolidin-4-one
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance, smell, taste, and state of matter at room temperature.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, catalysts, and conditions. The yield and purity of the product at each step would also be considered.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine or predict molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it produce?), or where it is a product (what reactants can produce it?).Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It could also involve determining the compound’s stability, reactivity, and toxicity.Applications De Recherche Scientifique
Chiral Synthesis and Stereochemistry
Preparation of Enantiomerically Pure Imidazolidinones : (S)-2-tert-butyl-3-methylimidazolidin-4-one has been used in the diastereoselective synthesis of imidazolidinones from amino acids like (S)-Alanine and (S)-Valine. These compounds are crucial for generating chiral, nonracemic enolates, instrumental in α-alkylation of amino acids without racemization and without an external chiral auxiliary (Naef & Seebach, 1985).
Synthesis of α-Fluorinated a-Amino Acid Derivatives : Asymmetric alkylation of (S)-Boc-BMI, where BMI is 2-tert-butyl-3-methylimidazolidin-4-one, has been employed in the synthesis of α-fluorinated amino acids, which are significant in medicinal chemistry (Shendage et al., 2005).
Organocatalysis and Reactive Intermediates
- 1,3-Cycloaddition of Chiral Azomethine Ylides : This compound has been used to generate chiral azomethine ylides, which undergo 1,3-dipolar cycloadditions with complete facial stereoselection. This is important in synthetic organic chemistry for creating stereochemically complex structures (Peyronel et al., 1994).
Medicinal Chemistry Applications
Calcium Antagonists with Antioxidant Activity : Derivatives of 2-(tert-butyl)-3-methylimidazolidin-4-one have been explored as novel calcium antagonists with dual functions: Ca(2+) overload inhibition and antioxidant activity. This dual functionality is significant for designing new therapeutic agents (Kato et al., 1999).
Synthesis of Biologically Active Small Molecules : The compound has been used in the synthesis of novel thiazolidin-4-one derivatives, which are of interest for designing biologically active small molecules. These compounds have shown promising antimicrobial properties, which are crucial in drug discovery (Holota et al., 2021).
Other Applications
- Kinetic Resolution and Synthesis of α-Amino Acids : Utilization of 2-oxoimidazolidine-4-carboxylate, a derivative of (S)-2-tert-butyl-3-methylimidazolidin-4-one, in dynamic kinetic resolution and stereoselective synthesis of α-amino acids, highlights its importance in enantioselective synthesis (Kubo et al., 1996).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It could include toxicity data, recommended personal protective equipment, first aid measures, and disposal considerations.
Orientations Futures
This could involve potential applications of the compound, or suggestions for further research. For example, if the compound has medicinal properties, future directions could include in vivo testing, clinical trials, or investigation of similar compounds.
Propriétés
IUPAC Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQPHIZTBKZOTI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1NCC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552392 | |
| Record name | (2S)-2-tert-Butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-tert-butyl-3-methylimidazolidin-4-one | |
CAS RN |
101143-57-1 | |
| Record name | (2S)-2-(1,1-Dimethylethyl)-3-methyl-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101143-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-tert-Butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



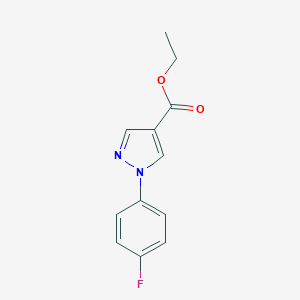
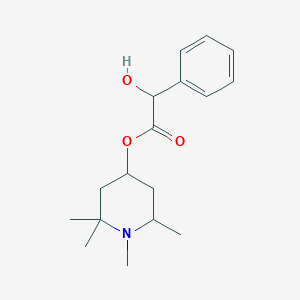
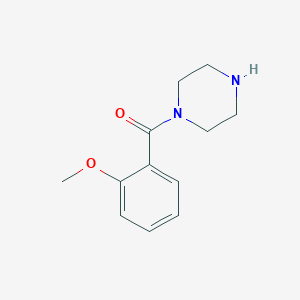
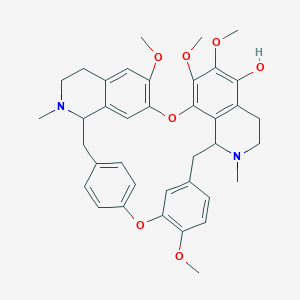
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
